molecular formula C10H11ClN2O3 B043258 (2R)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid CAS No. 175777-22-7

(2R)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid

Cat. No. B043258
M. Wt: 242.66 g/mol
InChI Key: HQLHZNDJQSRKDT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an amino acid derivative with two amino groups and a carboxylic acid group. It also contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached. The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules .


Molecular Structure Analysis

The compound contains a carboxylic acid group (-COOH), two amino groups (-NH2), and a chlorophenyl group (a benzene ring with a chlorine atom). The presence of these groups can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The amino groups in this compound can participate in various reactions, such as condensation to form amides or peptides. The carboxylic acid group can react with bases to form salts, with alcohols to form esters, or undergo decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like -COOH and -NH2 would likely make the compound soluble in polar solvents .

Future Directions

Further studies could focus on synthesizing this compound and investigating its properties and potential applications. It could be interesting to explore its biological activity, given the roles of similar compounds in biological systems .

properties

IUPAC Name

(2R)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLHZNDJQSRKDT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)N)C(=O)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.